molecular formula C11H11N3O2 B2403345 2-Cyclobutyl-[1,2,4]triazolo[1,5-A]pyridine-6-carboxylic acid CAS No. 1506419-04-0

2-Cyclobutyl-[1,2,4]triazolo[1,5-A]pyridine-6-carboxylic acid

Cat. No.: B2403345
CAS No.: 1506419-04-0
M. Wt: 217.228
InChI Key: FMGYMNBXAHXEPX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

One of the methods for synthesizing 2-Cyclobutyl-[1,2,4]triazolo[1,5-A]pyridine-6-carboxylic acid involves the use of enaminonitriles and benzohydrazides under microwave conditions. This catalyst-free and eco-friendly method results in good-to-excellent yields . The reaction typically involves heating the reactants in dry toluene at 140°C .

Industrial Production Methods

the use of microwave-assisted synthesis suggests potential for scalable and efficient production processes .

Chemical Reactions Analysis

Types of Reactions

2-Cyclobutyl-[1,2,4]triazolo[1,5-A]pyridine-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclobutyl-[1,2,4]triazolo[1,5-A]pyridine-6-carboxylic acid is unique due to its cyclobutyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other triazolopyridine derivatives and contributes to its specific reactivity and biological activity .

Properties

IUPAC Name

2-cyclobutyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c15-11(16)8-4-5-9-12-10(7-2-1-3-7)13-14(9)6-8/h4-7H,1-3H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMGYMNBXAHXEPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=NN3C=C(C=CC3=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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